molecular formula C7H13F2N B2453118 3-(1,1-Difluoroethyl)piperidine CAS No. 1545252-86-5

3-(1,1-Difluoroethyl)piperidine

Cat. No.: B2453118
CAS No.: 1545252-86-5
M. Wt: 149.185
InChI Key: RNGHWCYYHALVND-UHFFFAOYSA-N
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Description

3-(1,1-Difluoroethyl)piperidine is a fluorinated piperidine derivative of significant interest in medicinal chemistry and drug discovery. Its molecular formula is C7H13F2N . The incorporation of a 1,1-difluoroethyl group onto the piperidine scaffold is a strategic modification, as partially fluorinated alkyl groups are increasingly recognized for their ability to fine-tune the physicochemical properties of lead compounds, potentially improving their metabolic stability, membrane permeability, and binding affinity . This compound serves as a valuable three-dimensional, sp3-hybridized building block for constructing novel chemical entities. Piperidine derivatives bearing fluorinated alkyl groups have shown promise in the development of therapeutic agents, with research indicating potential applications in areas such as anti-cancer and antiprotozoal drug development . Furthermore, related difluoropiperidine structures have been investigated as NMDA receptor antagonists, suggesting potential relevance in neurological disorder research . As a versatile intermediate, this compound is available for use in various synthetic routes to create targeted molecules for high-throughput screening and lead optimization campaigns. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1,1-difluoroethyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2N/c1-7(8,9)6-3-2-4-10-5-6/h6,10H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGHWCYYHALVND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCNC1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1545252-86-5
Record name 3-(1,1-difluoroethyl)piperidine
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Chemical Reactivity and Advanced Derivatization of 3 1,1 Difluoroethyl Piperidine Scaffolds

Reactivity Patterns Influenced by the 1,1-Difluoroethyl Group

The presence of the geminal difluoro functionality in the 1,1-difluoroethyl group imparts distinct electronic properties to the piperidine (B6355638) ring. The strong electron-withdrawing nature of the fluorine atoms can decrease the nucleophilicity of the piperidine nitrogen. This effect is often considered in the design of synthetic routes and the selection of reaction conditions. Quantum chemistry calculations have been employed to understand how substituents on the piperidine ring influence its steric and electronic properties, which in turn affect its reactivity. researchgate.net For instance, the stability and reactivity of piperine, an alkaloid containing a piperidine ring, have been shown to be influenced by the electronic properties of its substituents. researchgate.net

The difluoromethyl group can also influence the reactivity of adjacent positions on the piperidine ring. The electron-withdrawing effect of this group can deactivate the C3 position towards certain electrophilic reactions. nih.gov Conversely, this electronic influence can be exploited to direct reactions to other positions on the ring. The reactivity of the piperidine ring is also dependent on the reaction conditions, such as the choice of solvent and the presence of catalysts. rsc.orgrsc.org

Chemoselective Functional Group Transformations on the Piperidine Ring

The 3-(1,1-difluoroethyl)piperidine scaffold often serves as a core structure that can be further modified through various chemoselective reactions. These transformations allow for the introduction of diverse functional groups, leading to the creation of libraries of compounds for biological screening.

Reduction of Ester Moieties

The reduction of ester groups on piperidine derivatives is a common transformation. Reagents such as lithium aluminium hydride (LAH) and lithium borohydride (B1222165) (LiBH₄) are powerful reducing agents capable of converting esters to primary alcohols. harvard.edu Sodium borohydride (NaBH₄) in methanol (B129727) has also been shown to be effective for the reduction of both keto and ester groups in γ-aryl-γ-ketoesters to the corresponding diols. beilstein-journals.org The choice of reducing agent can be critical for achieving selectivity, especially in the presence of other reducible functional groups. For instance, lithium borohydride is known for its ability to selectively reduce esters in the presence of carboxylic acids and tertiary amides. harvard.edu

In the context of piperidine synthesis, the reduction of ester functionalities is a key step in creating valuable intermediates. For example, the reduction of esters to primary alcohols allows for subsequent functionalization, such as oxidation to aldehydes or conversion to other leaving groups for nucleophilic substitution reactions. nih.gov

Table 1: Common Reducing Agents for Ester Moieties

ReagentAbbreviationTypical Substrates ReducedNotes
Lithium Aluminium HydrideLAHCarboxylic acids, esters, lactones, amides, nitriles, aldehydes, ketones, epoxides, alkyl halidesPowerful, non-selective hydride-transfer reagent. harvard.edu
Lithium BorohydrideLiBH₄Esters, lactones, aldehydes, ketones, epoxidesSelectively reduces esters in the presence of carboxylic acids and tertiary amides. harvard.edu
Sodium BorohydrideNaBH₄Aldehydes, ketonesIn methanol, can reduce both keto and ester groups in specific substrates. beilstein-journals.org
Diisobutylaluminum HydrideDIBALEsters, acid chlorides, amides, nitrilesCan be used for partial reduction of esters to aldehydes at low temperatures. harvard.edu

Hydrolytic Decarboxylation Reactions

Hydrolytic decarboxylation is a transformation that can be employed to remove a carboxylic acid group, often introduced to facilitate a specific synthetic step. This reaction is typically carried out under acidic or basic conditions with heat. While specific examples directly involving this compound are not prevalent in the provided search results, the general principles of decarboxylation are applicable to piperidine carboxylic acid derivatives. The stability of the resulting carbanion or carbocation intermediate is a key factor in the feasibility of the reaction.

Derivatization for Library Synthesis

The this compound scaffold is a valuable building block for the synthesis of compound libraries for drug discovery. researchgate.netnih.gov The piperidine nitrogen can be readily functionalized through reactions such as acylation, alkylation, and reductive amination. nih.gov For instance, the synthesis of 1,4-disubstituted piperidine derivatives has been achieved through reductive amination of 4-aminopiperidine (B84694) derivatives. nih.gov The ability to introduce a wide range of substituents at various positions on the piperidine ring allows for the exploration of structure-activity relationships (SAR).

The synthesis of diverse libraries often involves multi-step sequences. For example, a general strategy for synthesizing piperidine derivatives can involve initial N-acylation, followed by intramolecular cyclization, and subsequent functionalization of the piperidine ring or the N-substituent. researchgate.net

N-Protection Strategies and Their Influence on Synthesis

The nitrogen atom of the piperidine ring often requires protection during multi-step syntheses to prevent unwanted side reactions. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The choice of protecting group can influence the reactivity of the piperidine ring and the stereochemical outcome of subsequent reactions. nih.gov

For example, in the asymmetric synthesis of N-protected 3-methylpiperidin-2-one, the presence or absence of a protecting group on a hydroxyl substituent influenced the diastereomeric excess of the product. researchgate.net The N-protecting group can also direct the regioselectivity of functionalization by sterically shielding certain positions on the ring. nih.gov The removal of the protecting group is a crucial final step, and the conditions required for deprotection must be compatible with the other functional groups in the molecule.

Regioselectivity and Stereoselectivity in Further Reactions

Achieving regioselectivity and stereoselectivity is a critical aspect of synthesizing complex molecules based on the this compound scaffold. The inherent asymmetry of the substituted piperidine ring presents challenges and opportunities for controlling the three-dimensional arrangement of atoms in the final product.

The regioselectivity of reactions on the piperidine ring can be influenced by both electronic and steric factors. The electron-withdrawing nature of the 1,1-difluoroethyl group can deactivate the C3 position, making other positions more susceptible to attack. nih.gov For example, in the functionalization of piperidines, it has been shown that by choosing the appropriate catalyst and N-protecting group, it is possible to selectively functionalize the C2 or C4 positions. nih.gov

Stereoselectivity is often achieved through the use of chiral catalysts or auxiliaries. Asymmetric hydrogenation of pyridinium (B92312) salts using iridium(I) catalysts has been shown to produce chiral piperidines with high enantioselectivity. nih.gov Similarly, rhodium-catalyzed dearomatization/hydrogenation of fluoropyridines can yield all-cis-(multi)fluorinated piperidines. nih.gov The development of stereoselective methods for the synthesis of highly substituted piperidines is an active area of research, with palladium-catalyzed reactions showing promise for the preparation of 2- and 2,6-substituted piperidines. ajchem-a.com The generation and trapping of reactive intermediates like 3,4-piperidynes have also been explored for the synthesis of functionalized and annulated piperidines, with the regioselectivity of these reactions being rationalized by computational models. nih.gov

Spectroscopic and Structural Elucidation of 3 1,1 Difluoroethyl Piperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure and stereochemistry of organic compounds. For 3-(1,1-difluoroethyl)piperidine, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments is employed to assign all proton and carbon signals and to probe the spatial relationships between different parts of the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides essential information about the number of different types of protons and their connectivity. The signals for the protons on the piperidine (B6355638) ring are expected in the aliphatic region, typically between 1.0 and 3.5 ppm. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atom and the presence of the difluoroethyl substituent. The protons on the carbon atoms closer to the nitrogen (C2 and C6) would generally appear at a lower field compared to the other ring protons. The difluoroethyl group introduces further complexity through ¹H-¹⁹F coupling. The methyl protons of the ethyl group will appear as a triplet of triplets due to coupling with the adjacent methylene (B1212753) protons and the two fluorine atoms.

Due to the lack of specific, publicly available experimental data for this compound, a representative, predicted ¹H NMR data table is presented below for illustrative purposes.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
H-2 (axial)~ 2.9 - 3.1dddJ(H-2ax, H-2eq), J(H-2ax, H-3ax), J(H-2ax, N-H)
H-2 (equatorial)~ 2.5 - 2.7dddJ(H-2eq, H-2ax), J(H-2eq, H-3ax), J(H-2eq, N-H)
H-3~ 1.8 - 2.0m
H-4 (axial)~ 1.6 - 1.8m
H-4 (equatorial)~ 1.4 - 1.6m
H-5 (axial)~ 1.7 - 1.9m
H-5 (equatorial)~ 1.3 - 1.5m
H-6 (axial)~ 2.8 - 3.0m
H-6 (equatorial)~ 2.4 - 2.6m
-CH₃ (ethyl)~ 1.2 - 1.4tJ(H-CH₃, F)
N-H~ 1.5 - 2.5br s

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The piperidine ring carbons will resonate in the aliphatic region, typically between 20 and 60 ppm. The carbon atom bearing the difluoroethyl group (C-3) will exhibit a characteristic chemical shift and will be split into a triplet due to the one-bond coupling with the two fluorine atoms (¹JCF). The carbon of the methyl group in the difluoroethyl substituent will also be split by the fluorine atoms (²JCF).

A predicted ¹³C NMR data table is provided below for illustrative purposes.

Carbon Predicted Chemical Shift (ppm) Multiplicity (due to C-F coupling)
C-2~ 45 - 50s
C-3~ 40 - 45t
C-4~ 25 - 30s
C-5~ 24 - 29s
C-6~ 46 - 51s
C (CF₂)~ 120 - 125t
-CH₃~ 15 - 20t

¹⁹F NMR Spectroscopy

¹⁹F NMR spectroscopy is a crucial technique for the characterization of fluorinated compounds. For this compound, the two fluorine atoms are chemically equivalent and are expected to give a single signal. This signal will be split into a quartet due to coupling with the three protons of the adjacent methyl group (³JFH). The chemical shift of the fluorine atoms will be indicative of the electronic environment of the difluoroethyl group.

A predicted ¹⁹F NMR data table is provided below.

Fluorine Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
-CF₂-~ -90 to -110qJ(F, H-CH₃)

Two-Dimensional NMR Techniques (COSY, HMQC, NOESY)

Two-dimensional (2D) NMR experiments are vital for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra and for determining the stereochemistry of this compound.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the proton-proton coupling network within the piperidine ring and the ethyl group. Cross-peaks would be observed between geminal and vicinal protons, allowing for the tracing of the connectivity from H-2 through to H-6.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. This experiment is essential for assigning the ¹³C signals based on the already assigned proton signals. For example, the proton signal at C-3 would show a correlation to the C-3 carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. For this compound, NOESY is particularly important for determining the conformational preferences of the difluoroethyl substituent on the piperidine ring (axial vs. equatorial). For instance, an axial proton at C-3 would show NOE cross-peaks to the axial protons at C-5 and C-1 (if applicable). The observation of specific NOEs would allow for the determination of the dominant chair conformation of the piperidine ring.

J-based Analysis for Conformational Preferences

The magnitude of the vicinal proton-proton coupling constants (³JHH) in the ¹H NMR spectrum can provide valuable information about the dihedral angles between the coupled protons, and thus the conformation of the piperidine ring. The Karplus equation relates the coupling constant to the dihedral angle. By analyzing the ³JHH values for the protons on the piperidine ring, it is possible to deduce the preferred chair conformation and the orientation of the 3-(1,1-difluoroethyl) substituent. For example, a large coupling constant (typically 10-13 Hz) between two vicinal protons indicates a dihedral angle of approximately 180°, which is characteristic of an axial-axial relationship in a chair conformation. Conversely, smaller coupling constants (typically 2-5 Hz) are indicative of axial-equatorial or equatorial-equatorial relationships. Studies on related fluorinated piperidines have shown that the presence of fluorine can significantly influence the conformational equilibrium, sometimes favoring an axial orientation of the fluorine-containing substituent due to stereoelectronic effects. d-nb.infonih.govresearchgate.net

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various vibrations of its bonds.

Key expected IR absorption bands are summarized in the table below.

Functional Group Vibrational Mode Predicted Absorption Range (cm⁻¹)
N-H (amine)Stretching~ 3300 - 3500 (broad)
C-H (aliphatic)Stretching~ 2850 - 2960
C-FStretching~ 1000 - 1200 (strong)
N-HBending~ 1590 - 1650
C-HBending~ 1350 - 1470

The presence of a broad absorption band in the 3300-3500 cm⁻¹ region would confirm the presence of the N-H group of the secondary amine. The strong absorption bands in the 1000-1200 cm⁻¹ range are characteristic of C-F stretching vibrations and would be a key indicator of the difluoroethyl group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern upon ionization. For this compound, a molecular formula of C7H13F2N is established, corresponding to a molecular weight of 149.18 g/mol for the free base and 185.64 g/mol for its hydrochloride salt. bldpharm.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M+) would be expected at m/z 149. The fragmentation of piperidine derivatives is well-documented and generally involves initial cleavage at the C-C bonds adjacent to the nitrogen atom. nih.gov For this compound, key fragmentation pathways are anticipated to involve the loss of the difluoroethyl substituent or cleavage of the piperidine ring.

Expected Fragmentation Pattern:

A plausible fragmentation pathway would involve the loss of the difluoroethyl group (-CHF2CH3), leading to a fragment ion corresponding to the piperidine ring. The fragmentation of fluorinated hydrocarbons often results in the formation of fluorinated cations. nist.gov Therefore, characteristic fragments containing fluorine would also be expected.

Interactive Data Table: Predicted Mass Spectrometry Fragments

Fragment Ion Proposed Structure m/z (Mass-to-Charge Ratio) Significance
[C7H13F2N]+•Molecular Ion149Confirms the molecular weight of the compound.
[C5H10N]+Piperidine ring after loss of the difluoroethyl group84Indicates the presence of the core piperidine structure.
[C2H3F2]+Difluoroethyl cation65Characteristic fragment of the difluoroethyl substituent.
Various smaller fragmentsResulting from further ring cleavage< 84Provides additional structural information.

It is important to note that the presence of fluorine atoms can significantly influence the fragmentation pattern, often leading to complex spectra due to rearrangements and the formation of stable fluorinated ions. researchgate.net

X-ray Crystallography for Definitive Solid-State Structural and Stereochemical Determination

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and stereochemical relationships. While a specific crystal structure for this compound has not been reported, extensive crystallographic studies on related piperidine derivatives consistently show that the piperidine ring adopts a chair conformation as its most stable form. researchgate.netiucr.orgnih.gov This conformation minimizes torsional strain and steric interactions.

Expected Crystal Structure and Stereochemistry:

For this compound, the chair conformation would place the substituents in either axial or equatorial positions. The bulky 1,1-difluoroethyl group at the C3 position would be expected to preferentially occupy the equatorial position to minimize 1,3-diaxial interactions, which are sterically unfavorable. rsc.org

Interactive Data Table: Predicted Crystallographic Parameters (based on analogs)

Parameter Expected Value/Observation Basis of Prediction
Crystal System Monoclinic or OrthorhombicCommon for piperidine derivatives. mdpi.com
Space Group P21/c or similarFrequently observed for substituted piperidines. iucr.org
Piperidine Ring Conformation ChairEnergetically most favorable for six-membered rings. researchgate.netiucr.org
Substituent Orientation 1,1-Difluoroethyl group in equatorial positionMinimization of steric hindrance. rsc.orgresearchgate.net
N-H Bond Orientation Likely equatorial in the free baseCommon preference in non-polar environments.

The definitive determination of the crystal structure would require the successful growth of a single crystal of this compound or its salt, followed by X-ray diffraction analysis. Such an analysis would provide precise bond lengths and angles, confirming the predicted chair conformation and the equatorial preference of the difluoroethyl substituent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(1,1-Difluoroethyl)piperidine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or catalytic fluorination. For example, Knoevenagel condensation using piperidine as a base catalyst (common in piperidine derivatives) under anhydrous conditions at 60–80°C may yield intermediates. Fluorination steps often employ reagents like DAST (diethylaminosulfur trifluoride) to introduce difluoroethyl groups. Reaction optimization should focus on solvent polarity (e.g., DMF vs. THF), stoichiometry of fluorinating agents, and inert atmosphere to minimize hydrolysis .

Q. How does the difluoroethyl group impact the compound’s physicochemical properties?

  • Methodological Answer : The difluoroethyl moiety enhances lipophilicity (logP) and metabolic stability by reducing cytochrome P450-mediated oxidation. Fluorine’s electronegativity also polarizes adjacent C–H bonds, altering hydrogen-bonding capacity. Researchers should characterize these effects via partition coefficient assays (shake-flask method) and comparative metabolic studies using liver microsomes .

Q. What spectroscopic techniques are optimal for structural confirmation?

  • Methodological Answer : Use 19F^{19}\text{F} NMR to confirm fluorine substitution patterns (δ ~ -120 to -150 ppm for CF2_2 groups). High-resolution mass spectrometry (HRMS) and IR spectroscopy can validate molecular weight and functional groups (e.g., piperidine ring vibrations at ~2800 cm1^{-1}). X-ray crystallography is recommended for absolute stereochemical determination if crystalline derivatives are obtainable .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent DMSO concentration). Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays). Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to design replication studies and control for batch-to-batch compound purity using HPLC-UV/ELSD .

Q. What strategies improve regioselectivity in fluorination reactions during synthesis?

  • Methodological Answer : Transition-metal catalysts (e.g., Pd/Cu systems) can direct fluorination to specific positions. Computational modeling (DFT calculations) predicts reactive sites by analyzing frontier molecular orbitals. For example, electron-deficient piperidine carbons are more susceptible to electrophilic fluorination. Experimental validation via kinetic isotope effects (KIE) studies further clarifies mechanisms .

Q. How can in silico tools predict the pharmacokinetic profile of this compound analogs?

  • Methodological Answer : Use molecular dynamics (MD) simulations to assess membrane permeability (e.g., PAMPA assay correlations). ADMET predictors like SwissADME or Schrödinger’s QikProp estimate bioavailability, plasma protein binding, and CNS penetration. Cross-validate predictions with in vitro Caco-2 cell models and in vivo rodent studies .

Q. What are the challenges in scaling up enantioselective synthesis, and how can they be addressed?

  • Methodological Answer : Chiral resolution via HPLC with polysaccharide columns (e.g., Chiralpak IA) is effective but costly for large-scale production. Asymmetric catalysis using chiral ligands (e.g., BINAP) improves enantiomeric excess (ee >95%). Process optimization should prioritize catalyst recycling and solvent recovery to reduce costs .

Data Analysis and Experimental Design

Q. How should researchers design dose-response studies to minimize off-target effects?

  • Methodological Answer : Employ a staggered dosing protocol with negative controls (e.g., fluorine-free analogs). Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify off-target pathways. Statistical tools like ANOVA with post-hoc Tukey tests differentiate dose-dependent effects from noise .

Q. What computational methods validate docking interactions of this compound with target proteins?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) followed by binding free energy calculations (MM/PBSA). Validate poses via hydrogen-deuterium exchange mass spectrometry (HDX-MS) to detect conformational changes in the protein upon ligand binding .

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